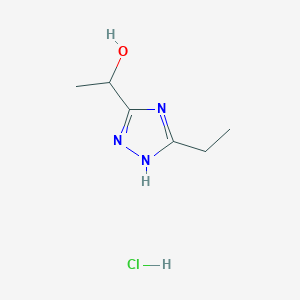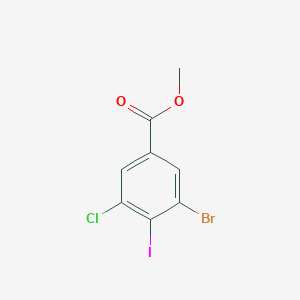
2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one is a chemical compound that belongs to the family of substituted cathinones. It has gained significant attention in scientific research due to its potential pharmacological effects. This compound is commonly referred to as 2C-T-7 or Blue Mystic.
Scientific Research Applications
Synthesis and Chemical Applications
2-Chloro-5-methylthiophene, a related compound, demonstrates the potential of chlorophenyl and methylthiophenyl groups in facilitating pharmaceutical and agrochemical syntheses. Zhang-Qi Yang highlighted a facile route for its preparation, emphasizing its role as a versatile intermediate (Zhang-Qi Yang, 2010).
Biochemical Applications
The preparation of coenzyme M analogues from related structures showcases the biochemical relevance of such compounds. These analogues were investigated as substrates in the methyl coenzyme M reductase system, critical for methane biosynthesis in Methanobacterium thermoautotrophicum, indicating potential applications in bioengineering and microbiology research (R. Gunsalus, J. A. Romesser, R. Wolfe, 1978).
Material Science
In material science, the catalysis-transfer condensation polymerization method was applied to synthesize diblock copolymers featuring polythiophene with hydrophilic and hydrophobic side chains. This illustrates the compound's utility in creating advanced polymeric materials with potential applications in electronics, coatings, and biotechnology (T. Yokozawa, I. Adachi, Ryo Miyakoshi, A. Yokoyama, 2007).
Advanced Organic Synthesis
In organic chemistry, the compound serves as a foundation for developing new synthetic routes. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate explored new pathways to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting its role in expanding synthetic methodologies for complex organic molecules (C. Corral, J. Lissavetzky, 1984).
Environmental Chemistry
The compound and its derivatives also find applications in environmental chemistry, such as in studies on corrosion inhibition of metals. Quantum chemical and molecular dynamics simulation studies have been conducted to evaluate the inhibition performances of related thiazole and thiadiazole derivatives, indicating potential uses in corrosion protection and material longevity (S. Kaya, C. Kaya, Lei Guo, et al., 2016).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(5-methylthiophen-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-9-6-11(8-16-9)13(15)7-10-4-2-3-5-12(10)14/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLXRZNYXPKEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)



![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)
![N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2712488.png)
![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2712495.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanamine](/img/structure/B2712496.png)



